molecular formula C18H20OS B1613632 4-tert-Butyl-4'-(thiomethyl)benzophenone CAS No. 73242-05-4

4-tert-Butyl-4'-(thiomethyl)benzophenone

Cat. No.: B1613632
CAS No.: 73242-05-4
M. Wt: 284.4 g/mol
InChI Key: ZSHWCYKHLQGNJV-UHFFFAOYSA-N
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Description

“4-tert-Butyl-4’-(thiomethyl)benzophenone” is a chemical compound with the CAS Number 73242-05-4 . Its IUPAC name is (4-tert-butylphenyl)[4-(methylsulfanyl)phenyl]methanone . The molecular weight of this compound is 284.42 .


Molecular Structure Analysis

The molecular formula of “4-tert-Butyl-4’-(thiomethyl)benzophenone” is C18H20OS . The InChI code for this compound is 1S/C18H20OS/c1-18(2,3)15-9-5-13(6-10-15)17(19)14-7-11-16(20-4)12-8-14/h5-12H,1-4H3 .


Physical and Chemical Properties Analysis

The density of “4-tert-Butyl-4’-(thiomethyl)benzophenone” is 1.09g/cm3 . The boiling point of this compound is 412.6ºC at 760 mmHg . Unfortunately, the melting point is not available .

Scientific Research Applications

Photophysical Studies

One study focuses on the nanosecond flash photolysis of benzophenone by aliphatic amines, where the quantum yields for the reduction of benzophenone to ketyl radical in various solvents, including those involving tert-butylamine, were examined. This work contributes to our understanding of the photophysical properties of benzophenone derivatives, which could be relevant for 4-tert-Butyl-4'-(thiomethyl)benzophenone under similar conditions (Inbar, Linschitz, & Cohen, 1981).

Organic Synthesis

In organic synthesis, this compound could serve as a structural analogue in reactions involving benzophenone imine. For example, benzophenone imine acts as an ammonia equivalent in palladium-catalyzed amination of aryl halides and triflates, showcasing its utility in synthesizing primary anilines, a process potentially adaptable to thiomethyl derivatives for creating sulfur-containing analogues (Wolfe et al., 1997).

Material Science

Research into all-organic redox-flow batteries employs benzophenone and its derivatives as active species. Specifically, 1,4-di-tert-butyl-2,5-dimethoxybenzene, a molecule structurally related to this compound, was studied for its electrochemical performance, hinting at potential applications of the latter in energy storage technologies (Wang et al., 2018).

Chemical Reactivity

The reactivity of substituted benzophenones with alkali metal in organic synthesis has been documented, providing insights into how this compound might behave under similar conditions. For instance, electron transfer reactions involving KO tBu and benzophenone under activation by visible light have been studied, revealing complex formation and reactivity patterns that could be relevant for the thiomethyl derivative (Nocera et al., 2018).

Properties

IUPAC Name

(4-tert-butylphenyl)-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20OS/c1-18(2,3)15-9-5-13(6-10-15)17(19)14-7-11-16(20-4)12-8-14/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHWCYKHLQGNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641774
Record name (4-tert-Butylphenyl)[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73242-05-4
Record name (4-tert-Butylphenyl)[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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